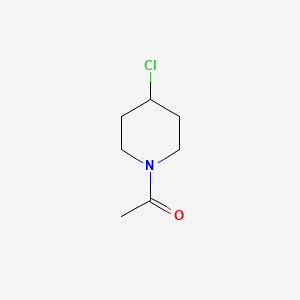
1-(4-Chloropiperidin-1-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated ethanone derivatives typically involves chlorination reactions or nucleophilic substitutions. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of a quinolinone precursor using POCl3 reagent . Similarly, a chlorocyclopropyl ethanone derivative was prepared via nucleophilic substitution . These methods suggest that 1-(4-Chloropiperidin-1-yl)ethanone could potentially be synthesized through similar chlorination or substitution reactions involving piperidine derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated ethanone compounds is often investigated using spectroscopic techniques and density functional theory (DFT) calculations. For example, the structural and vibrational spectroscopic studies of a chlorophenyl ethanone derivative were performed using single crystal X-ray diffraction, FTIR, and NMR analysis . Theoretical studies, including DFT computations, provide predicted spectral and geometrical data that correlate well with experimental findings . These approaches could be applied to determine the molecular structure of 1-(4-Chloropiperidin-1-yl)ethanone.
Chemical Reactions Analysis
The reactivity of chlorinated ethanone compounds can be inferred from molecular docking studies and analyses of molecular electrostatic potential (MEP). For instance, a chlorophenyl pyrazole ethanone derivative showed potential inhibitory activity against kinesin spindle protein due to its binding affinity, suggesting possible pharmaceutical applications . MEP studies help identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack . These insights could be relevant to understanding the chemical reactions involving 1-(4-Chloropiperidin-1-yl)ethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated ethanone derivatives can be characterized by their vibrational spectra, HOMO-LUMO analysis, and hyperpolarizability calculations. These properties are indicative of the compound's stability, charge transfer capabilities, and potential role in nonlinear optics . For example, the negative charge distribution over the carbonyl group and positive regions over nitrogen atoms suggest specific sites for chemical reactivity . The physical and chemical properties of 1-(4-Chloropiperidin-1-yl)ethanone would likely be similar to those of the studied compounds, given the presence of the chlorinated ethanone moiety.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Processes : A study by Ji et al. (2017) demonstrated an efficient method to synthesize related compounds to 1-(4-Chloropiperidin-1-yl)ethanone, emphasizing high yield and purity, highlighting its industrial application potential for agricultural fungicides (H. Ji et al., 2017).
Biological and Antimicrobial Applications
- Antimicrobial Activities : Sherekar et al. (2022) described the synthesis of a related compound, which exhibited significant antimicrobial activities due to the presence of chlorine, suggesting potential biological applications for similar compounds (V.M. Sherekar - et al., 2022).
- Antibacterial and Antifungal Effects : A 2020 study synthesized novel 1H-Indole derivatives, including related compounds, showing significant antimicrobial activity, indicating the potential of 1-(4-Chloropiperidin-1-yl)ethanone in antimicrobial applications (Anonymous, 2020).
- Further Biological Studies : Research by Wanjari (2020) on heterocyclic compounds, including compounds related to 1-(4-Chloropiperidin-1-yl)ethanone, explored their synthesis and antimicrobial activity, highlighting the compound's relevance in pharmaceutical and medicinal research (Atul K. Wanjari, 2020).
Chemical and Structural Analysis
- Structural Observations : ShanaParveen et al. (2016) conducted a comprehensive experimental and theoretical analysis of a molecule structurally similar to 1-(4-Chloropiperidin-1-yl)ethanone, including vibrational spectra and molecular docking studies, which could inform the understanding of related compounds (S. ShanaParveen et al., 2016).
Safety and Hazards
The safety information for 1-(4-Chloropiperidin-1-yl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed. The recommended safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(4-chloropiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWFYUQMADABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296117 | |
| Record name | 1-(4-Chloro-1-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207852-63-9 | |
| Record name | 1-(4-Chloro-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207852-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-1-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601296117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



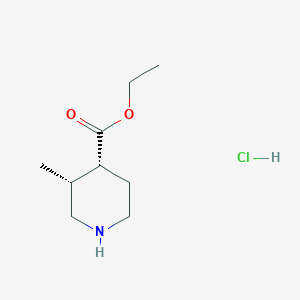

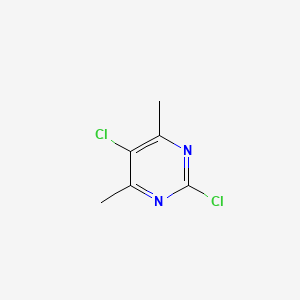
![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)
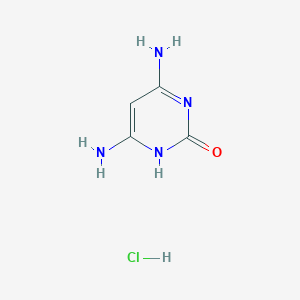
![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)
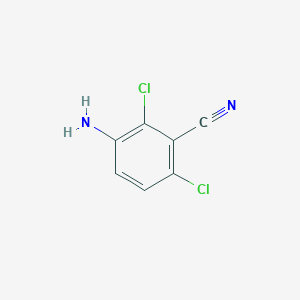


![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/structure/B3034631.png)